molecular formula C24H23NO2 B2645570 1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 1023830-31-0

1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Cat. No. B2645570
CAS RN: 1023830-31-0
M. Wt: 357.453
InChI Key: QGJUQWIBRDDKTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .

Scientific Research Applications

Corrosion Inhibition

Research on spirocyclopropane derivatives, which share a resemblance in complexity and potential reactivity to 1-(4-Benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, indicates their application in corrosion inhibition. A study demonstrated the effectiveness of such compounds in protecting mild steel in acidic environments, showcasing their role in material science and engineering for corrosion protection (Chafiq et al., 2020).

Sterically Encumbered Ligands

Compounds with sterically demanding structures, similar to the subject compound, are studied for their potential in creating sterically encumbered systems for low-coordinate phosphorus centers. Such research contributes to the development of novel materials with unique electronic and structural properties (Shah et al., 2000).

Photophysics and Photochemistry

Investigations into the photophysics of acyl and bis(acyl)phosphine oxides, structurally analogous to the mentioned compound, offer insights into their behavior under light exposure. These studies inform on the potential applications of such compounds in photodynamic therapy, photo-initiated polymerization processes, and as photostabilizers (Jockusch et al., 1997).

Electrochromic Materials

Research on benzodithiophene (BDT)-based electrochromic materials, which might share functional group characteristics with this compound, explores their application in smart windows, displays, and low-energy consumption devices. Such studies highlight the importance of these compounds in developing new, more efficient electrochromic systems (Xu et al., 2018).

Polymerization Reactivity

Compounds containing the benzoylphenyl moiety, akin to the subject compound, have been studied for their reactivity in polymerization processes. Such research provides valuable knowledge for the synthesis of novel polymers with applications ranging from materials science to biomedical engineering (Shim et al., 2003).

Spectrophotometric Reagents

Some aromatic hydroxylamines, structurally related to the compound , serve as spectrophotometric reagents for the determination of metals like vanadium. This application is crucial in analytical chemistry for the accurate measurement of metal concentrations in various samples (Majumdar & Das, 1966).

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems would be studied. This could involve its interaction with biological macromolecules and its effect on biological pathways .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves predicting or proposing future studies that could be done with the compound. This could include potential applications of the compound in fields like medicine, materials science, or environmental science .

properties

IUPAC Name

1-(4-benzoylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-16-13-20-21(14-24(2,3)15-22(20)26)25(16)19-11-9-18(10-12-19)23(27)17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUQWIBRDDKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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